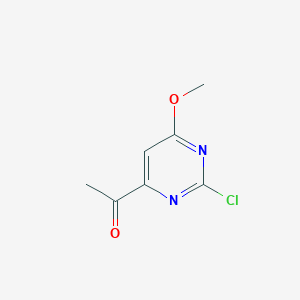
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 5-Bromo-2-methylpyridin-3-amine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: A mixture of 1,4-dioxane and water
Temperature: Reflux at 90°C for 18 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine can undergo nucleophilic substitution reactions with various nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling: Arylboronic acids, palladium catalysts, and bases like potassium phosphate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: The reaction with arylboronic acids yields biaryl compounds
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 2-Amino-3-bromo-5-methylpyridine
- 3-Amino-5-bromo-2-methoxypyridine
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the reactivity and properties of these compounds.
- Unique Features: 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can enhance its versatility in synthetic applications .
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-3-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-5-3-2-4-9(11)10-6-8(13)7-15-12(10)14/h2-7H,1H3,(H2,14,15) |
InChI Key |
RGLCDFPBVPJWRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


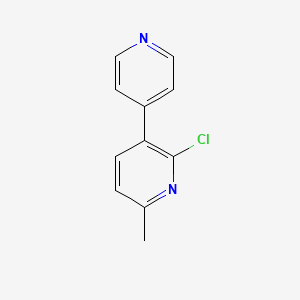
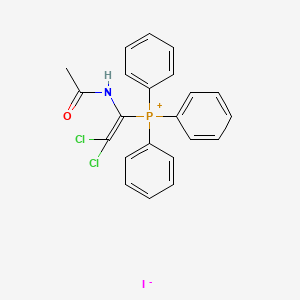

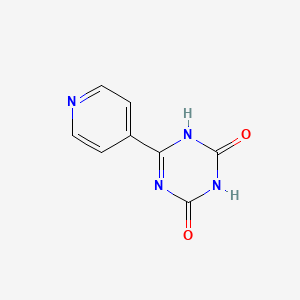
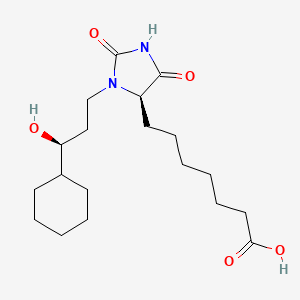
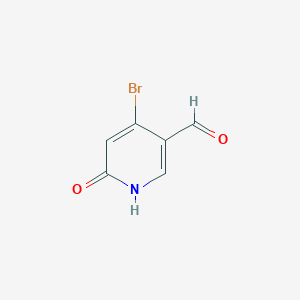
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
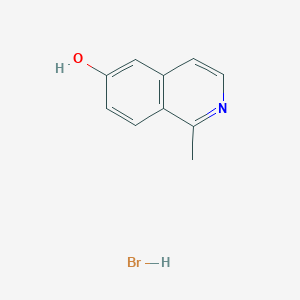
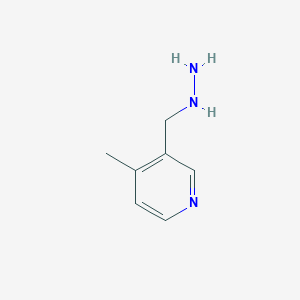
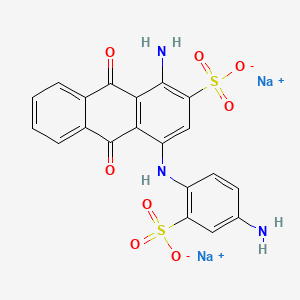
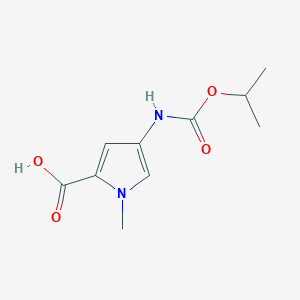
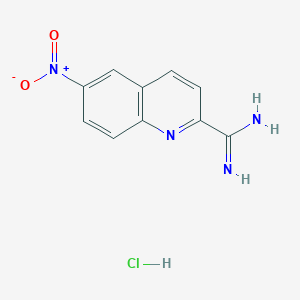
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
